molecular formula C18H25NO2 B12303169 10-(Cyclopropylmethyl)-13-methoxy-1-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

10-(Cyclopropylmethyl)-13-methoxy-1-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

Cat. No.: B12303169
M. Wt: 287.4 g/mol
InChI Key: IOZWXJXXVLARQC-UHFFFAOYSA-N
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Description

10-(Cyclopropylmethyl)-13-methoxy-1-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol is a complex organic compound belonging to the class of azatricyclo compounds. This compound is characterized by its unique tricyclic structure, which includes a cyclopropylmethyl group, a methoxy group, and a methyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Cyclopropylmethyl)-13-methoxy-1-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol involves multiple steps, typically starting with the preparation of the core tricyclic structure. Common synthetic routes include:

    Cyclization Reactions: The formation of the tricyclic core can be achieved through cyclization reactions involving suitable precursors.

    Functional Group Modifications: Introduction of the cyclopropylmethyl, methoxy, and methyl groups is carried out through various functional group modification reactions, such as alkylation and methylation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

10-(Cyclopropylmethyl)-13-methoxy-1-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

10-(Cyclopropylmethyl)-13-methoxy-1-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including analgesic and neuroprotective effects.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-(Cyclopropylmethyl)-13-methoxy-1-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Ethylketocyclazocine: A compound with a similar tricyclic structure, known for its kappa opioid receptor agonist activity.

    Huperzine A: An acetylcholinesterase inhibitor with a related tricyclic structure, used in the treatment of Alzheimer’s disease.

Uniqueness

10-(Cyclopropylmethyl)-13-methoxy-1-methyl-10-azatricyclo[73102,7]trideca-2(7),3,5-trien-4-ol is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

10-(cyclopropylmethyl)-13-methoxy-1-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-18-7-8-19(11-12-3-4-12)16(17(18)21-2)9-13-5-6-14(20)10-15(13)18/h5-6,10,12,16-17,20H,3-4,7-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZWXJXXVLARQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C(C1OC)CC3=C2C=C(C=C3)O)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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